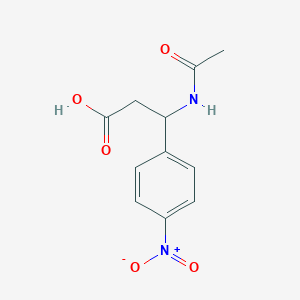
CARBAMIC ACID, METHYLNITROSO-, alpha-(ETHYLTHIO)-o-TOLYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester, commonly known as EPN, is a highly toxic organophosphate pesticide. It was first synthesized in the 1950s and was widely used in agriculture to control pests. However, due to its high toxicity, it has been banned in many countries. Despite its toxicity, EPN has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
EPN works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, which causes overstimulation of the nervous system. This overstimulation can lead to seizures, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
EPN has a variety of biochemical and physiological effects. It can cause respiratory depression, seizures, and cardiovascular collapse. It can also affect the gastrointestinal system, causing nausea, vomiting, and diarrhea. In addition, it can cause muscle weakness and paralysis.
Avantages Et Limitations Des Expériences En Laboratoire
EPN has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it useful for studying the nervous system. It is also relatively easy to synthesize and can be obtained in large quantities. However, its high toxicity makes it difficult to work with and requires strict safety precautions.
Orientations Futures
There are several future directions for the study of EPN. One area of research is the development of new pesticides that are less toxic than EPN. Another area of research is the development of new drugs that target the nervous system. Finally, there is ongoing research into the mechanism of action of EPN, which could lead to new insights into the functioning of the nervous system.
Conclusion:
In conclusion, EPN is a highly toxic organophosphate pesticide that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of acetylcholinesterase and has been used to study the nervous system. However, its high toxicity makes it difficult to work with and requires strict safety precautions. Despite its limitations, EPN remains an important tool for studying the nervous system and has potential applications in the development of new drugs and pesticides.
Méthodes De Synthèse
EPN is typically synthesized by the reaction of o-tolyl isocyanate with methyl nitrite and ethyl mercaptan. The resulting compound is then esterified with carbamic acid to produce EPN. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
EPN has been used in scientific research as a tool to study the nervous system. It acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapses, resulting in overstimulation of the nervous system.
Propriétés
Numéro CAS |
100836-62-2 |
|---|---|
Nom du produit |
CARBAMIC ACID, METHYLNITROSO-, alpha-(ETHYLTHIO)-o-TOLYL ESTER |
Formule moléculaire |
C11H14N2O3S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C11H14N2O3S/c1-3-17-8-9-6-4-5-7-10(9)16-11(14)13(2)12-15/h4-7H,3,8H2,1-2H3 |
Clé InChI |
SFMDFSSMVAMQHX-UHFFFAOYSA-N |
SMILES |
CCSCC1=CC=CC=C1OC(=O)N(C)N=O |
SMILES canonique |
CCSCC1=CC=CC=C1OC(=O)N(C)N=O |
Autres numéros CAS |
100836-62-2 |
Synonymes |
Methylnitrosocarbamic acid, alpha-(ethylthio)-o-tolyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



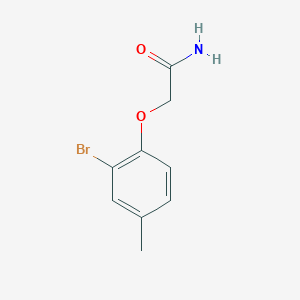

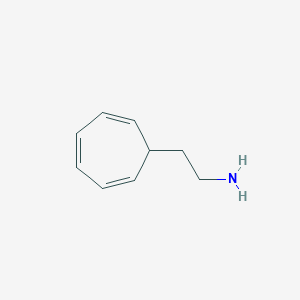

![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)
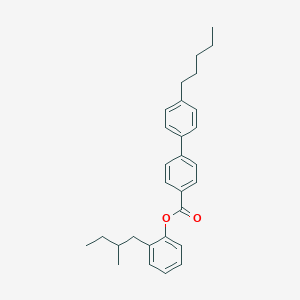
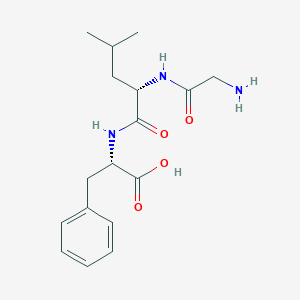




![Cucurbit[7]uril](/img/structure/B34203.png)

